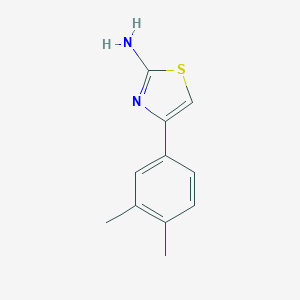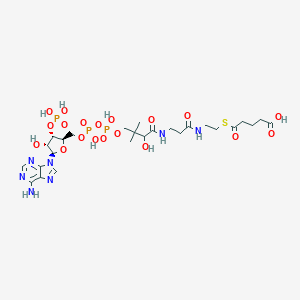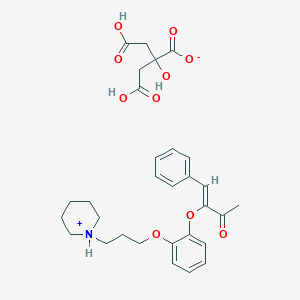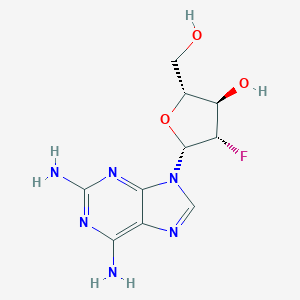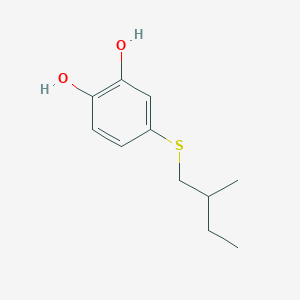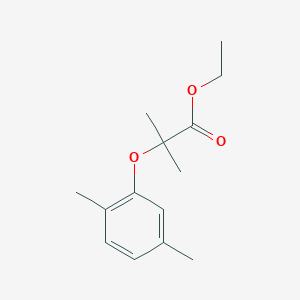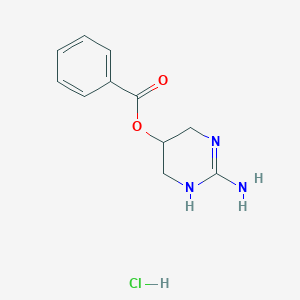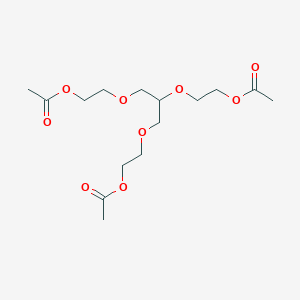
Glycereth-7 triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycereth-7 triacetate (GTA) is a colorless, odorless, and non-toxic liquid that is commonly used in the pharmaceutical and cosmetic industries. It is a triester of glycerol and acetic acid, and its chemical formula is C11H20O7.
Wirkmechanismus
Glycereth-7 triacetate works by forming micelles in aqueous solutions, which can encapsulate hydrophobic drugs and enhance their solubility. The micelles can also protect the drugs from degradation and improve their stability.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in pharmaceutical and cosmetic products. However, some studies have suggested that it may have mild irritant effects on the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Glycereth-7 triacetate is its ability to improve the solubility and bioavailability of poorly soluble drugs. However, its use in lab experiments may be limited by its cost and availability.
Zukünftige Richtungen
There are several potential future directions for research on Glycereth-7 triacetate. One area of interest is the development of new drug delivery systems using this compound as a carrier. Another area of research could focus on the optimization of this compound synthesis methods to improve efficiency and reduce costs. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and its effects on human health.
Synthesemethoden
Glycereth-7 triacetate can be synthesized through the esterification of glycerol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces this compound as well as acetic acid as a byproduct.
Wissenschaftliche Forschungsanwendungen
Glycereth-7 triacetate has been extensively studied for its potential applications in drug delivery systems. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it an attractive option for drug formulation.
Eigenschaften
CAS-Nummer |
57569-76-3 |
|---|---|
Molekularformel |
C15H26O9 |
Molekulargewicht |
350.36 g/mol |
IUPAC-Name |
2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate |
InChI |
InChI=1S/C15H26O9/c1-12(16)21-6-4-19-10-15(24-9-8-23-14(3)18)11-20-5-7-22-13(2)17/h15H,4-11H2,1-3H3 |
InChI-Schlüssel |
UGIDBMZDPHJUML-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C |
Kanonische SMILES |
CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C |
Synonyme |
GLYCERETH-7 TRIACETATE; Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.,.alpha.-1,2,3-propanetriyltris.omega.-(acetyloxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)


